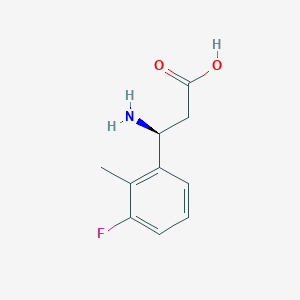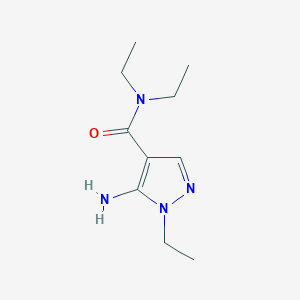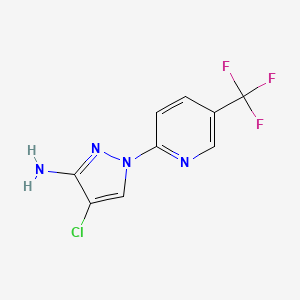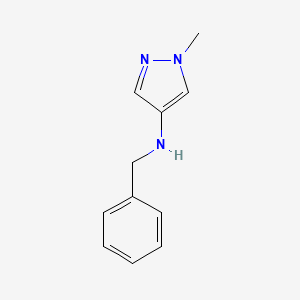
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a chiral center at the third carbon, making it an enantiomerically pure compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid typically involves several steps:
Nitration and Fluorination: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.
Reduction and Amination:
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-Fluor-2-methylphenyl)propansäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird zur Untersuchung von Enzym-Substrat-Wechselwirkungen und Protein-Engineering aufgrund ihrer einzigartigen strukturellen Merkmale verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von (3S)-3-Amino-3-(3-Fluor-2-methylphenyl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie als Inhibitor oder Aktivator bestimmter Enzyme wirken, die an Stoffwechselwegen beteiligt sind.
Beteiligte Pfade: Das Vorhandensein des Fluoratoms kann die Bindungsaffinität und Spezifität der Verbindung verbessern und zu einer effektiveren Modulation biologischer Pfade führen.
Ähnliche Verbindungen:
3-Fluor-2-methylbenzoesäure: Teilt den fluorierten aromatischen Ring, aber nicht die Amino- und Propansäuregruppen.
3-Amino-3-phenylpropansäure: Ähnliche Struktur, aber ohne die Fluor- und Methylgruppen am aromatischen Ring.
Einzigartigkeit:
- Die Kombination des Fluoratoms und des chiralen Zentrums am dritten Kohlenstoffatom macht (3S)-3-Amino-3-(3-Fluor-2-methylphenyl)propansäure einzigartig. Diese strukturelle Eigenschaft erhöht ihr Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung im Wirkstoffdesign und anderen Anwendungen macht .
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the amino and propanoic acid groups.
3-Amino-3-phenylpropanoic acid: Similar structure but without the fluorine and methyl groups on the aromatic ring.
Uniqueness:
- The combination of the fluorine atom and the chiral center at the third carbon makes (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid unique. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in drug design and other applications .
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
NWJCIWQNZQSADS-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=CC=C1F)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)


![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
![3-[Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B11731945.png)

![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731959.png)
![N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731964.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731967.png)
![1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine](/img/structure/B11731972.png)
![3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731973.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731977.png)
